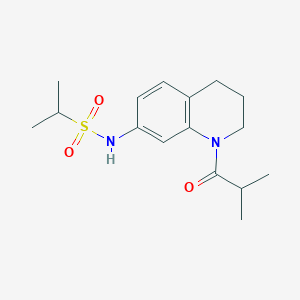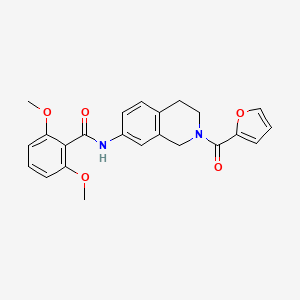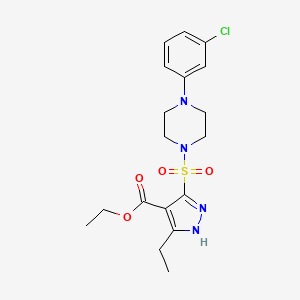
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Research has explored the synthesis of related pyrimidinone and triazinone compounds, demonstrating their potential antimicrobial activities. These studies involve complex chemical reactions to synthesize new compounds and test their effectiveness against various microbes. This indicates a potential application of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-inflammatory and Analgesic Agents
- Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. This suggests that related chemical compounds could be valuable in the development of new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aromatic Polyamides and Polyimides
- The synthesis and characterization of new aromatic polyamides and polyimides containing specific chemical units have been explored for their enhanced thermal stability and excellent solubility. This research suggests applications in materials science, particularly in developing high-performance polymers with specific thermal and solubility properties (Choi & Jung, 2004).
Hyperbranched Aromatic Polyimides
- Studies on the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors have shown these compounds' potential in creating materials with unique properties, such as solubility in common organic solvents and high molecular weight. This research area opens up possibilities for developing new polymeric materials (Yamanaka, Jikei, & Kakimoto, 2000).
Electrochromic Properties
- Novel aromatic polyamides with pendant groups have been synthesized and evaluated for their electrochromic properties. This indicates potential applications in developing electrochromic devices and materials that change color upon electrical stimulation, useful in various display technologies (Chang & Liou, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde to form the corresponding chalcone. The chalcone is then reacted with urea in the presence of a catalyst to form the desired pyrimidine derivative.", "Starting Materials": [ "3-acetylbenzoic acid", "3,4-dimethoxybenzaldehyde", "urea", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with urea in the presence of a catalyst, such as ammonium acetate or sodium acetate, to form the desired pyrimidine derivative.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
Número CAS |
887884-83-5 |
Fórmula molecular |
C21H19N3O6 |
Peso molecular |
409.398 |
Nombre IUPAC |
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26) |
Clave InChI |
BAJBLUOLGLLDPF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)
![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)
![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)
